molecular formula C13H18ClNO3 B1413148 (4-Ethoxycarbonimidoyl-phenyl)-acetic acid ethyl ester hydrochloride CAS No. 52798-05-7

(4-Ethoxycarbonimidoyl-phenyl)-acetic acid ethyl ester hydrochloride

Cat. No.: B1413148
CAS No.: 52798-05-7
M. Wt: 271.74 g/mol
InChI Key: UWZUDPALSMFUST-UHFFFAOYSA-N
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Description

(4-Ethoxycarbonimidoyl-phenyl)-acetic acid ethyl ester hydrochloride is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxycarbonimidoyl group attached to a phenyl ring, and an acetic acid ethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

(4-Ethoxycarbonimidoyl-phenyl)-acetic acid ethyl ester hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceutical agents with improved efficacy and reduced side effects.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxycarbonimidoyl-phenyl)-acetic acid ethyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxycarbonimidoyl Group: This step involves the reaction of an appropriate amine with ethyl chloroformate to form the ethoxycarbonimidoyl intermediate.

    Attachment to the Phenyl Ring: The intermediate is then reacted with a phenyl derivative, such as 4-bromoaniline, under suitable conditions to attach the ethoxycarbonimidoyl group to the phenyl ring.

    Formation of the Acetic Acid Ethyl Ester Moiety: The final step involves the esterification of the phenyl derivative with ethyl acetate in the presence of a suitable catalyst, such as sulfuric acid, to form the acetic acid ethyl ester moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxycarbonimidoyl-phenyl)-acetic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonimidoyl group or the ester moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (4-Ethoxycarbonimidoyl-phenyl)-acetic acid ethyl ester hydrochloride depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The ethoxycarbonimidoyl group and the ester moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Carboxyphenyl)-acetic acid ethyl ester: This compound shares a similar ester moiety but lacks the ethoxycarbonimidoyl group.

    (4-Ethoxycarbonimidoyl-phenyl)-acetic acid methyl ester: This compound has a similar structure but with a methyl ester instead of an ethyl ester.

    (4-Ethoxycarbonimidoyl-phenyl)-propionic acid ethyl ester: This compound has a propionic acid moiety instead of an acetic acid moiety.

Uniqueness

(4-Ethoxycarbonimidoyl-phenyl)-acetic acid ethyl ester hydrochloride is unique due to the presence of both the ethoxycarbonimidoyl group and the acetic acid ethyl ester moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The hydrochloride salt form further enhances its solubility and stability, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 2-[4-(C-ethoxycarbonimidoyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-3-16-12(15)9-10-5-7-11(8-6-10)13(14)17-4-2;/h5-8,14H,3-4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZUDPALSMFUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C(=N)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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